

Application Notes and Protocols: Z-Val-Val-Arg-AMC in Drug Discovery

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| Compound of Interest | | |
|----------------------|-------------------|-----------|
| Compound Name: | Z-Val-Val-Arg-AMC | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Val-Arg-AMC (Benzyloxycarbonyl-Valyl-Valyl-Arginine-7-Amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate utilized in the field of drug discovery for the characterization of cysteine protease activity. Primarily targeting cathepsins, particularly Cathepsin S and Cathepsin L, this substrate is an invaluable tool for screening potential inhibitors, understanding enzyme kinetics, and elucidating the role of these proteases in various pathological conditions. Its application spans across research areas such as oncology, immunology, and neurodegenerative diseases, where cathepsin activity is often dysregulated.

Principle of Action

The utility of **Z-Val-Val-Arg-AMC** as a substrate lies in its clever design incorporating a fluorophore, 7-Amino-4-methylcoumarin (AMC), which is quenched when conjugated to the peptide sequence. In its intact form, the substrate exhibits minimal fluorescence. However, upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety by a target protease, the free AMC is released. This liberation of AMC results in a significant increase in fluorescence intensity, which can be readily quantified using a fluorometer. The rate of this fluorescence increase is directly proportional to the enzymatic activity, allowing for precise measurement of enzyme kinetics and inhibition.



Data Presentation

Physicochemical Properties of Z-Val-Val-Arg-AMC

| Property | Value |
|--------------------|------------------|
| Molecular Formula | C34H45N7O7 |
| Molecular Weight | 663.76 g/mol [1] |
| Appearance | Powder[1] |
| Purity | ≥95%[1] |
| Storage Conditions | -20°C |

Properties of the Fluorophore (7-Amino-4-

methylcoumarin - AMC)

| Property | Wavelength (nm) |
|---|-------------------|
| Excitation Maximum (Free AMC) | ~341-360[2][3] |
| Emission Maximum (Free AMC) | ~440-460[2][3][4] |
| Excitation Maximum (Peptide-conjugated AMC) | ~330 |
| Emission Maximum (Peptide-conjugated AMC) | ~390[5] |

Enzymatic Activity Data for Cathepsins

Note: Specific kinetic parameters (Km and kcat) for **Z-Val-Val-Arg-AMC** with Cathepsin S and L are not readily available in the provided search results. The following table includes data for other relevant substrates to provide a comparative context for cathepsin activity.

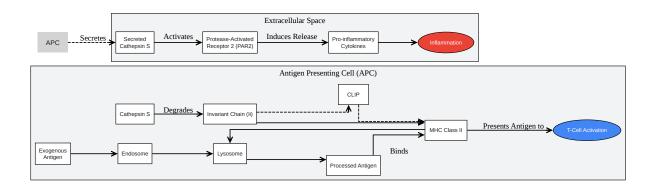


| Enzyme | Substrate | Km (µM) | kcat (s ⁻¹) | kcat/Km (M ⁻¹ s ⁻¹) | Optimal pH |
|------------------------|-----------------------|---------|-------------------------|---|------------|
| Cathepsin L (human) | Z-Phe-Arg- AMC | 0.77[6] | 1.5[6] | 1.95 x 10 ⁶ | Acidic |
| Cathepsin B (human) | Z-Arg-Arg- AMC | - | - | - | Neutral |
| Cathepsin S | Z-Val-Val- Arg-AMC | - | - | - | Neutral |
| Cathepsin L | Z-Val-Val- Arg-AMC | - | - | - | Acidic |
| Cathepsin K | Z-Gly-Pro- Arg-AMC | - | - | - | - |

Signaling Pathways Cathepsin S Signaling Pathway

Cathepsin S is a lysosomal cysteine protease that, uniquely among cathepsins, retains its activity at neutral pH. This allows it to function both within the lysosome and in the extracellular space. In drug discovery, targeting Cathepsin S is of interest for modulating immune responses and inflammatory processes.





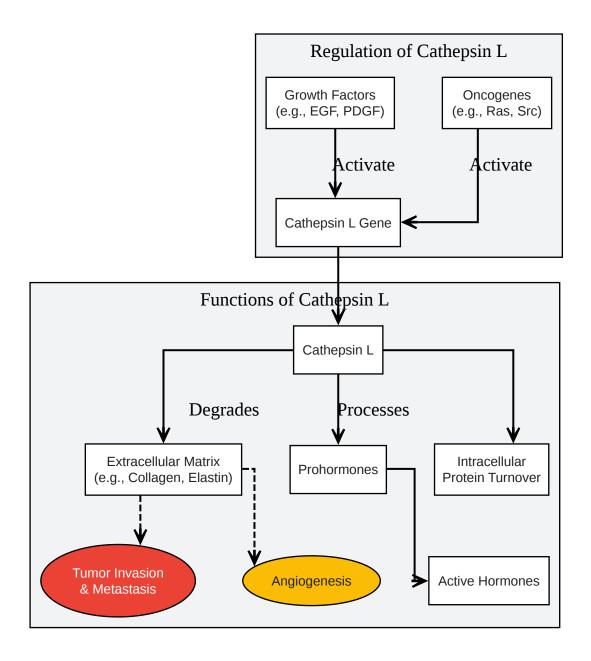
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Caption: Cathepsin S signaling in antigen presentation and inflammation.

Cathepsin L Signaling Pathway

Cathepsin L is another crucial lysosomal protease, but it is primarily active in acidic environments. It is involved in a wide range of physiological and pathological processes, including protein turnover, tissue remodeling, and cancer progression.





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Caption: Regulation and functions of Cathepsin L.

Experimental Protocols Standard Enzyme Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of a compound against a specific cathepsin using **Z-Val-Val-Arg-AMC**.



Materials:

- Recombinant human Cathepsin S or L
- Z-Val-Val-Arg-AMC substrate
- Assay Buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5 for Cathepsin L; or a neutral pH buffer for Cathepsin S)
- Test compounds (dissolved in DMSO)
- 96-well black microplate
- Fluorometer with excitation/emission wavelengths set to ~360/460 nm.

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of Z-Val-Val-Arg-AMC in DMSO.
 - Dilute the enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
 - Prepare serial dilutions of the test compounds in DMSO.
- · Assay Protocol:
 - To each well of the 96-well plate, add:
 - Assay Buffer
 - Test compound solution (final DMSO concentration should be ≤1%)
 - Enzyme solution
 - Mix gently and pre-incubate the plate at 37°C for 15 minutes.

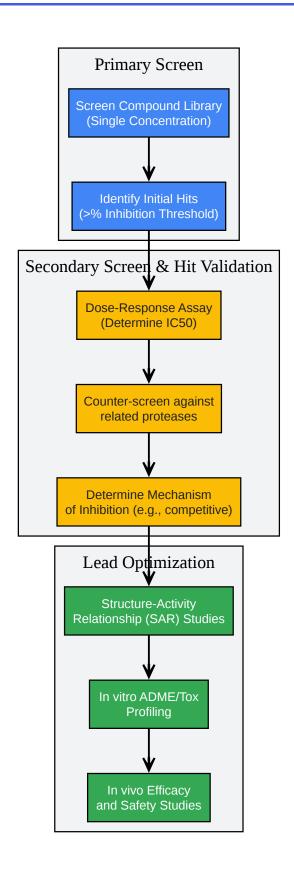


- Initiate the reaction by adding the **Z-Val-Val-Arg-AMC** substrate solution to each well.
- Immediately place the plate in the fluorometer.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
 - Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
 - Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor).
 - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

High-Throughput Screening (HTS) Workflow for Inhibitor Discovery

This workflow outlines a typical process for screening a large library of compounds to identify potential inhibitors of a target cathepsin.





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